molecular formula C15H21N3O2S B4628496 N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide

N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide

Cat. No. B4628496
M. Wt: 307.4 g/mol
InChI Key: FBPVEEOMVKJWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide, commonly known as PACAP-27, is a neuropeptide that belongs to the secretin/glucagon family of peptides. PACAP-27 is a potent neurotransmitter and neuromodulator that plays a crucial role in the regulation of various physiological processes, including neurotransmission, hormone secretion, and cell growth and differentiation.

Scientific Research Applications

Pesticide Chemistry

The interaction of similar compounds in soil chemistry demonstrates unique behaviors, such as the transformation of herbicides into unexpected residues. For instance, the combination of propanil and solan in soil leads to the formation of asymmetric azobenzene molecules, showcasing the potential for chemical alterations under environmental conditions (Bartha, 1969).

Flavor and Aroma Chemistry

In food chemistry, the Strecker degradation process, involving amino acids and carbonyl compounds, is a key reaction affecting flavor profiles. Studies on interactions between phenolic compounds and lipid-derived reactive carbonyls have revealed complex dynamics that can either promote or inhibit the formation of Strecker aldehydes, thus influencing food aroma and taste (Delgado, Hidalgo, & Zamora, 2016).

Pharmaceutical Research

Research on derivatives of compounds with similar structural frameworks has shown potential in the development of antimicrobial agents. For example, dihydropyridine derivatives synthesized from related compounds demonstrated notable antimicrobial activities, highlighting the pharmaceutical applications of these chemical structures (Joshi, 2015).

Materials Science

In the field of materials science, the synthesis and characterization of dialkylimide extractants, including compounds with related amide structures, have shown promise for applications in solvent extraction processes. These compounds exhibit high purity and yield, indicating their utility in industrial applications (Lai Yi et al., 2015).

Anthelmintic Properties

Research on N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, has revealed its potential as a novel anthelmintic agent. This compound demonstrates significant effects against the nematode Toxocara canis with lower cytotoxicity compared to albendazole, suggesting its utility in treating parasitic infections (Silva et al., 2022).

properties

IUPAC Name

N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-5-6-14(20)16-11-7-9-12(10-8-11)17-15(21)18-13(19)4-2/h7-10H,3-6H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPVEEOMVKJWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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